molecular formula C5H8N4O B1424511 N-ethyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1342762-99-5

N-ethyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B1424511
CAS No.: 1342762-99-5
M. Wt: 140.14 g/mol
InChI Key: VTJBQJOBKLNCDW-UHFFFAOYSA-N
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Description

N-ethyl-1H-1,2,3-triazole-4-carboxamide: is a chemical compound with the molecular formula C5H8N4O It belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of ethylamine with 1H-1,2,3-triazole-4-carboxylic acid under specific conditions.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using advanced chemical synthesis techniques that ensure high purity and yield. These methods may involve the use of catalysts and controlled reaction environments to optimize the production process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions involving the triazole ring can lead to the formation of different substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives of the triazole ring.

Scientific Research Applications

Chemistry: N-ethyl-1H-1,2,3-triazole-4-carboxamide is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly as a precursor for drug development. Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 1H-1,2,3-triazole-4-carboxamide: The parent compound without the ethyl group.

  • N-methyl-1H-1,2,3-triazole-4-carboxamide: A similar compound with a methyl group instead of an ethyl group.

Uniqueness: N-ethyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the ethyl group, which can influence its chemical properties and biological activities compared to its similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-ethyl-2H-triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-2-6-5(10)4-3-7-9-8-4/h3H,2H2,1H3,(H,6,10)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJBQJOBKLNCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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